2,5-Dichloro-3,3'-bipyridine
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Overview
Description
2,5-Dichloro-3,3’-bipyridine is a heteroaromatic compound that belongs to the bipyridine family Bipyridines are characterized by two pyridine rings connected by a single bond The presence of chlorine atoms at the 2 and 5 positions of the bipyridine structure imparts unique chemical properties to this compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3,3’-bipyridine typically involves the coupling of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst.
Stille Coupling: Similar to Suzuki coupling, this method uses a stannane derivative instead of a boronic acid.
Ullmann Coupling: This method involves the homocoupling of halogenated pyridines using copper catalysts.
Industrial Production Methods: Industrial production of 2,5-Dichloro-3,3’-bipyridine often employs large-scale coupling reactions under optimized conditions to ensure high yield and purity. The choice of catalyst, solvent, and reaction temperature are critical factors in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-3,3’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridinium salts, which are useful in redox flow batteries.
Reduction: Reduction reactions can convert the compound into its corresponding bipyridine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Bipyridinium salts.
Reduction: Bipyridine derivatives.
Substitution: Functionalized bipyridines with various substituents.
Scientific Research Applications
2,5-Dichloro-3,3’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials for electronic and photonic applications.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3,3’-bipyridine involves its interaction with molecular targets such as metal ions and enzymes. The compound can form coordination complexes with metal ions, which can influence various biochemical pathways. Additionally, its ability to undergo redox reactions makes it a valuable component in redox-active systems .
Comparison with Similar Compounds
2,2’-Bipyridine: Known for its planar structure and strong coordination with metal ions.
4,4’-Bipyridine: Used in the synthesis of viologens and has good electrochemical properties.
3,3’-Bipyridine: Less commonly used due to its lower reactivity compared to other isomers.
Uniqueness: 2,5-Dichloro-3,3’-bipyridine is unique due to the presence of chlorine atoms, which enhance its reactivity and make it suitable for specific applications in redox chemistry and material science .
Properties
Molecular Formula |
C10H6Cl2N2 |
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Molecular Weight |
225.07 g/mol |
IUPAC Name |
2,5-dichloro-3-pyridin-3-ylpyridine |
InChI |
InChI=1S/C10H6Cl2N2/c11-8-4-9(10(12)14-6-8)7-2-1-3-13-5-7/h1-6H |
InChI Key |
DUVCUHXSFPKOBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(N=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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